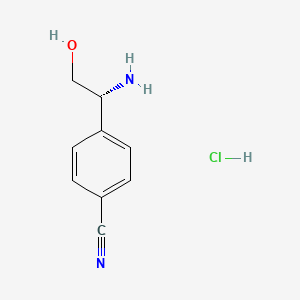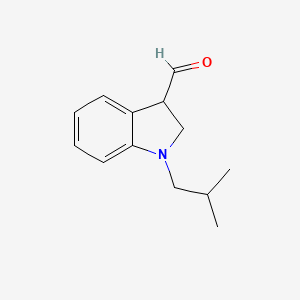![molecular formula C10H23NOSi B11900518 Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- CAS No. 192657-68-4](/img/structure/B11900518.png)
Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)aziridine is an organic compound that features an aziridine ring, which is a three-membered nitrogen-containing ring The presence of the tert-butyldimethylsilyl group provides steric protection and enhances the compound’s stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)aziridine typically involves the reaction of aziridine with a tert-butyldimethylsilyl-protected alcohol. One common method includes the following steps:
Protection of the Alcohol: The hydroxyl group of ethanol is protected by reacting it with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Formation of the Aziridine Ring: The protected alcohol is then reacted with an aziridine precursor, such as ethyleneimine, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)aziridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted aziridines and ring-opened products.
Wissenschaftliche Forschungsanwendungen
1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)aziridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)aziridine involves its reactivity with various biological and chemical targets. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)amine: Similar structure but with an amine group instead of an aziridine ring.
1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)oxirane: Similar structure but with an oxirane (epoxide) ring instead of an aziridine ring.
1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)thirane: Similar structure but with a thirane (thiirane) ring instead of an aziridine ring.
Uniqueness
1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)aziridine is unique due to the presence of the aziridine ring, which imparts distinct reactivity and stability compared to other similar compounds. The tert-butyldimethylsilyl group provides steric protection, enhancing the compound’s stability and making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
192657-68-4 |
|---|---|
Molekularformel |
C10H23NOSi |
Molekulargewicht |
201.38 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)ethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C10H23NOSi/c1-10(2,3)13(4,5)12-9-8-11-6-7-11/h6-9H2,1-5H3 |
InChI-Schlüssel |
NSLYKTYIRDLCHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCN1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile](/img/structure/B11900436.png)

![2-(1,4-Dioxaspiro[4.5]decan-7-yloxy)ethanol](/img/structure/B11900457.png)







![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B11900509.png)



